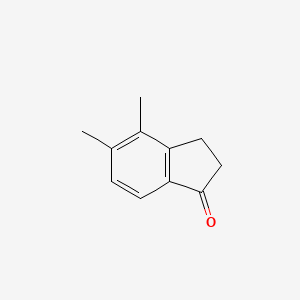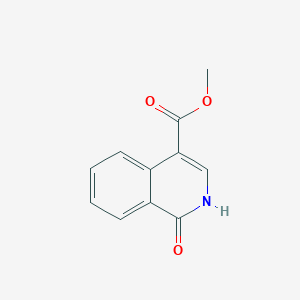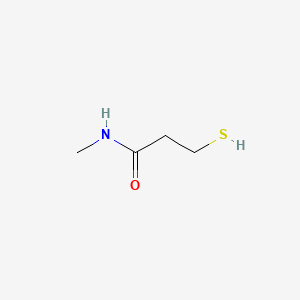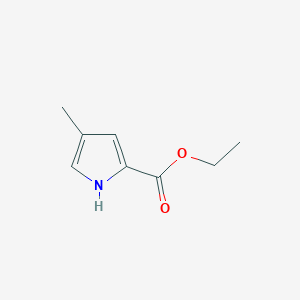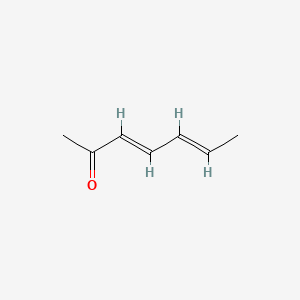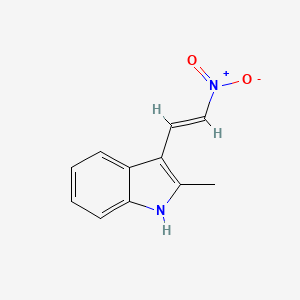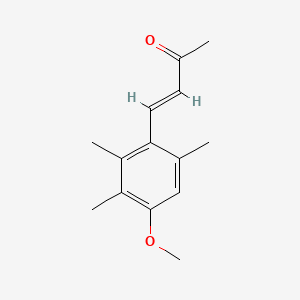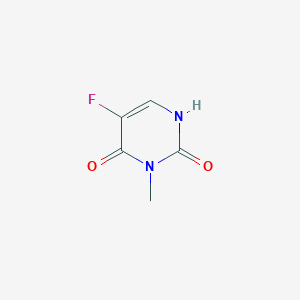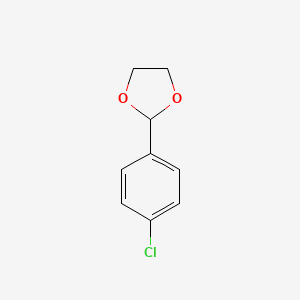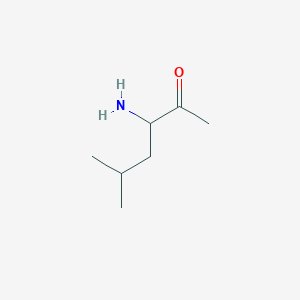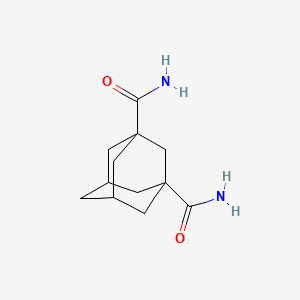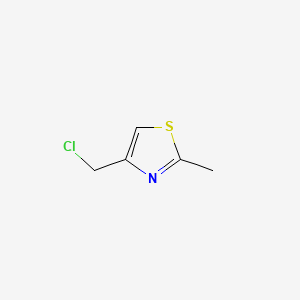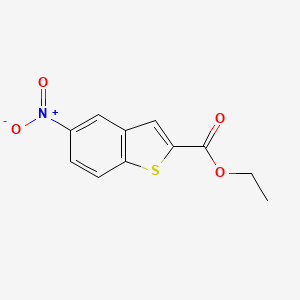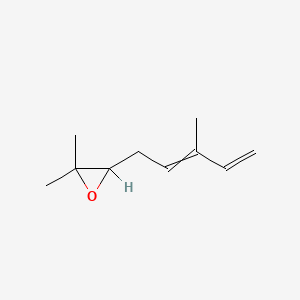
2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane
Übersicht
Beschreibung
2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane, also known as (Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane, is an organic compound with the molecular formula C10H16O . It is a multi-constituent substance and is also known by other names such as (Z)-Myroxide, (Z)-β-Ocimene epoxide, and cis-Myroxide .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane consists of 10 carbon atoms, 16 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChIKey is LIMXJCIGROLRED-VURMDHGXSA-N . It has a molecular weight of 152.23 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane include a molecular weight of 152.23 g/mol, XLogP3-AA value of 2.9, no hydrogen bond donor count, 1 hydrogen bond acceptor count, 3 rotatable bond count, exact mass of 152.120115130 g/mol, topological polar surface area of 12.5Ų, 11 heavy atom count, and a formal charge of 0 .Wissenschaftliche Forschungsanwendungen
1. Ene Reactions and Stereoselectivity
The compound 2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane has been studied in the context of ene reactions. Lee, Newman, and Taylor (1979) explored the thermal ene insertion reactions of similar compounds, highlighting regioselective and stereoselective reactions (Lee, Newman, & Taylor, 1979).
2. Solvent Effects in Oxirane Formation
Kostal and Jorgensen (2010) investigated the Thorpe-Ingold hypothesis for gem-dimethyl effects in cyclization reactions of oxirane derivatives, finding that the rate increases in oxirane formation were predominantly due to solvent effects (Kostal & Jorgensen, 2010).
3. High-Pressure Reactions with Carbon Disulfide
Taguchi et al. (1988) studied the reaction of 2,2-dimethyl oxirane with carbon disulfide under high pressure, noting the formation of various thiolane derivatives as a result of these reactions (Taguchi, Yanagiya, Shibuya, & Suhara, 1988).
4. Pyrolysis in Synthesis
Brown et al. (1991) described the generation of dimethylbutatrienone from precursors derived from similar compounds, using pyrolysis techniques (Brown, Coulston, Eastwood, & Irvine, 1991).
5. Photochemical Reactions
Tanaka et al. (1993) explored the visible light-induced oxygen atom transfer from nitrogen dioxide to conjugated dienes, including compounds similar to 2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane, yielding various photochemical reaction products (Tanaka, Kajii, Shibuya, & Nakata, 1993).
6. Gas-Phase Rate Constants
Kind et al. (1996) investigated the gas-phase reaction of NO3 radicals with selected oxiranes, providing insights into the reactivity and kinetics of these compounds (Kind, Berndt, Böge, & Rolle†, 1996).
7. Mutagenic Activity in Bacterial Strains
Schweikl, Schmalz, and Weinmann (2002) studied the mutagenic activity of structurally related oxiranes, including 2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane, in Salmonella typhimurium strains (Schweikl, Schmalz, & Weinmann, 2002).
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-5-8(2)6-7-9-10(3,4)11-9/h5-6,9H,1,7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMXJCIGROLRED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1C(O1)(C)C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052436 | |
| Record name | 2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane | |
CAS RN |
69103-20-4 | |
| Record name | 2,2-Dimethyl-3-(3-methyl-2,4-pentadien-1-yl)oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69103-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Ocimene epoxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069103204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxirane, 2,2-dimethyl-3-(3-methyl-2,4-pentadien-1-yl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,2-Dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3052436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-3-(3-methylpenta-2,4-dienyl)oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.136 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



